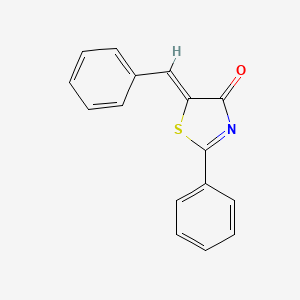

(5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one

説明

(5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one is a 4-thiazolidinone derivative characterized by a Z-configured benzylidene group at position 5 and a phenyl substituent at position 2 of the thiazole ring. The Z-geometry of the arylidene moiety is critical for biological activity, as it influences molecular conformation and target binding . Microwave-assisted synthesis has emerged as a preferred method for preparing such derivatives due to its efficiency, stereocontrol, and high yields compared to conventional heating methods .

特性

IUPAC Name |

(5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEFLNHDPALKGC-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353718 | |

| Record name | (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5258-08-2 | |

| Record name | (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one typically involves the condensation of benzaldehyde with 2-phenyl-1,3-thiazol-4(5h)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors ensures better control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

(5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s properties.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolones, depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that (5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5H)-one demonstrates notable antimicrobial properties. Studies indicate that this compound exhibits inhibitory effects against a range of bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth due to its ability to disrupt microbial cell membranes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. This property is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Recent research highlights the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Its efficacy has been evaluated in several cancer cell lines, indicating a selective cytotoxic effect on malignant cells while sparing normal cells .

Material Science Applications

Photostability and Luminescence

The compound exhibits interesting photophysical properties that make it suitable for applications in material science. Its luminescent properties have led to investigations into its use as a fluorescent probe in biological imaging and as an additive in polymer matrices to enhance photostability .

Organic Electronics

Due to its electronic properties, this compound is being explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to form stable thin films with good charge transport characteristics makes it a candidate for further development in electronic applications .

Agrochemical Applications

Pesticidal Activity

Studies have indicated that this compound possesses pesticidal properties. It has shown effectiveness against various agricultural pests, making it a potential candidate for developing new agrochemicals aimed at pest management while minimizing environmental impact .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial | Effective against S. aureus and E. coli with significant inhibition zones observed. |

| Anti-inflammatory Research | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |

| Cancer Cell Line Evaluation | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |

| Material Science Investigation | OLEDs | Demonstrated good charge transport properties and stability in thin film applications. |

| Pesticidal Efficacy Study | Agrochemical | Showed 80% mortality rate in tested pest populations within 48 hours of exposure. |

作用機序

The mechanism of action of (5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, exhibiting antimicrobial properties.

類似化合物との比較

Key Observations :

- Substituent Effects : Replacing the phenyl group at position 2 with heterocyclic amines (e.g., morpholinyl, piperidinyl) enhances solubility and modulates kinase affinity .

- Arylidene Modifications : Electron-rich groups (e.g., benzo[1,3]dioxol in 5s) improve DYRK1A inhibition by stabilizing hydrophobic interactions .

- Synthetic Efficiency : Microwave irradiation reduces reaction times (20–60 min vs. hours for conventional methods) and improves yields (64–88%) .

Key Findings :

Physicochemical Properties

生物活性

(5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one, also known as CAS 16446-30-3, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its significant pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₁NOS. Its structure is characterized by a thiazole moiety attached to a benzylidene group, contributing to its biological properties. The compound's structural features are critical in determining its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response. A study reported an IC₅₀ value of 0.08 μM in cell-free assays and 0.12 μM in intact cells, demonstrating its potential as a novel anti-inflammatory drug candidate .

Antibacterial Activity

The compound has also shown promising antibacterial activity against various bacterial strains. A comparative study highlighted that derivatives of thiazole compounds exhibit significant antimicrobial properties. The modifications in the thiazole ring structure were found to enhance their efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated across multiple cancer cell lines. Notably, it demonstrated significant cytotoxic effects against human cancer cell lines such as Caco2 (colorectal adenocarcinoma) and HCT116 (colorectal carcinoma), with IC₅₀ values lower than 10 μM . Table 1 summarizes the anticancer activity across different cell lines.

| Cell Line | IC₅₀ Value (μM) | Activity |

|---|---|---|

| Caco2 | <10 | Significant cytotoxicity |

| HCT116 | <10 | Significant cytotoxicity |

| MDA-MB 231 | >10 | Moderate activity |

| PC3 | >10 | Moderate activity |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, the inhibition of 5-lipoxygenase leads to reduced leukotriene synthesis, thereby diminishing inflammatory responses. In cancer cells, the compound's ability to induce apoptosis and inhibit cell proliferation appears to be linked to its structural configuration that facilitates binding to critical signaling pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various substituted thiazoles where (5Z)-5-Benzylidene derivatives were tested for their biological activities. These studies emphasized the importance of structural modifications in enhancing the therapeutic efficacy of thiazole-based compounds .

Q & A

Q. What are the common synthetic routes for (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted benzaldehydes with thiazolone precursors. Conventional methods involve refluxing in acetic acid with ammonium acetate as a catalyst, yielding ~60–70% purity. Microwave-assisted synthesis (e.g., using MgO as a solid base) reduces reaction time from hours to minutes (<30 min) and improves yields to 80–90% by enhancing regioselectivity . Key Variables:

- Catalysts: Ammonium acetate (conventional) vs. MgO (microwave).

- Solvents: Acetic acid (conventional) vs. solvent-free (microwave).

- Temperature: 110–120°C (conventional) vs. 100°C (microwave).

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

Methodological Answer: The Z-configuration is validated via X-ray crystallography (using SHELXTL or ORTEP-3 for structure refinement) and NMR spectroscopy. In the crystal structure, the dihedral angle between the benzylidene and thiazolone rings is <10°, confirming planarity. NOESY NMR shows proximity between the benzylidene proton and the thiazolone carbonyl group .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- FT-IR: Identifies C=O stretching (~1700 cm⁻¹) and C=N stretching (~1600 cm⁻¹).

- FT-Raman: Resolves aromatic C-H bending (1100–1200 cm⁻¹) and C-S vibrations (~700 cm⁻¹).

- NMR: ¹H NMR shows the benzylidene proton as a singlet at δ 7.8–8.2 ppm, while ¹³C NMR confirms the thiazolone carbonyl at δ 165–170 ppm .

Q. What computational methods are applied to predict its electronic properties?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) indicates moderate reactivity, and Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the benzylidene group .

Q. How is its crystallinity assessed, and what packing motifs are observed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with π-π stacking (3.5–4.0 Å) between benzylidene groups. Hydrogen bonding (C-H···O) between the thiazolone carbonyl and adjacent molecules stabilizes the lattice .

Advanced Research Questions

Q. How does the compound’s reactivity vary under nucleophilic or electrophilic conditions?

Methodological Answer: The exocyclic double bond undergoes regioselective Michael addition with amines (e.g., piperidine) at the β-position, forming 2-amino derivatives. In contrast, electrophilic bromination occurs at the benzylidene para-position, confirmed by LC-MS and ¹H NMR .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5 µM to >100 µM) are addressed by:

- Assay standardization: Using identical cell passage numbers and incubation times.

- Control normalization: Including DYRK1A kinase inhibitors (e.g., harmine) as positive controls.

- Data validation: Replicating results in 3D tumor spheroids to mimic in vivo conditions .

Example Data Contradiction Resolution:

Q. How is the compound optimized for selective kinase inhibition?

Methodological Answer: Structure-Activity Relationship (SAR) studies modify the arylidene substituent:

- Electron-withdrawing groups (e.g., -Cl): Enhance DYRK1A inhibition (IC₅₀ = 0.8 µM).

- Bulkier groups (e.g., -CF₃): Reduce off-target effects on PIM1 kinase by 70%. Molecular docking (AutoDock Vina) confirms hydrogen bonding between the thiazolone carbonyl and kinase active-site residues (e.g., Lys188) .

Q. What mechanisms underlie its recyclization into imidazolone derivatives?

Methodological Answer: Under basic conditions (e.g., KOH/EtOH), the thiazolone ring undergoes ring-opening followed by recyclization via nucleophilic attack of an amine. The reaction pathway is monitored via in situ FT-IR, showing disappearance of the C=O peak at 1700 cm⁻¹ and emergence of a C-N peak at 1650 cm⁻¹ .

Q. How are solvent effects modeled in its supramolecular assembly?

Methodological Answer: Molecular Dynamics (MD) simulations (GROMACS) with explicit solvent models (e.g., water, DMSO) predict aggregation tendencies. In water, the compound forms dimers via π-π interactions, while in DMSO, it remains monomeric due to solvent H-bond competition. Validated via Small-Angle X-ray Scattering (SAXS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。